molecular formula C7H8N2O B6236588 5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde CAS No. 1522339-26-9

5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde

Cat. No.: B6236588
CAS No.: 1522339-26-9
M. Wt: 136.2
InChI Key:
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Description

5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde: is a heterocyclic compound that contains both pyrrole and imidazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde typically involves the use of aminocarbonyl compounds. One common method is the Marckwald reaction, which is a two-step procedure that affords the product in high yield. This method can be used for the preparation of bulk quantities .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: This compound has shown potential in various biological applications, including antimicrobial, antiviral, and anticancer activities. It serves as a core structure in the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its versatility makes it valuable in the production of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of 5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Uniqueness: 5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde is unique due to its combination of pyrrole and imidazole rings, which confer distinct chemical and biological properties. Its aldehyde group allows for further functionalization, making it a versatile building block in synthetic chemistry .

Properties

CAS No.

1522339-26-9

Molecular Formula

C7H8N2O

Molecular Weight

136.2

Purity

95

Origin of Product

United States

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